molecular formula C78H139N11O30 B607641 Givosiran CAS No. 1639325-43-1

Givosiran

カタログ番号 B607641
CAS番号: 1639325-43-1
分子量: 1711.017
InChIキー: RUPXJRIDSUCQAN-PQNNUJSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Givosiran is a novel small interfering RNA (siRNA)-based agent, acting as a conventional siRNA to trigger RNA interference (RNAi)-mediated gene silencing on delta-ALA synthase 1 (ALAS1).

科学的研究の応用

Mechanism of Action and Therapeutic Applications

  • Givosiran and Acute Hepatic Porphyria (AHP): Givosiran (Givlaari™) is a small interfering RNA (siRNA) that targets aminolevulinate synthase 1 (ALAS1) mRNA in hepatocytes. By downregulating ALAS1 mRNA, givosiran prevents the accumulation of neurotoxic δ-aminolevulinic acid and porphobilinogen levels, which are associated with acute porphyria attacks. It was developed primarily for treating acute hepatic porphyria (AHP) and approved in the USA and EU for this purpose (Scott, 2020).

Pharmacokinetics and Pharmacodynamics

  • Absorption and Metabolism: Givosiran exhibits rapid absorption with peak plasma concentrations achieved within 0.5–5 hours post-administration. It is metabolized by nucleases, not cytochrome P450 enzymes, minimizing potential drug-drug interactions. Givosiran's active metabolite, AS(N‐1)3′ givosiran, retains equal potency as givosiran (Agarwal et al., 2020).

Delivery and Distribution

  • Hepatocyte-specific Delivery: Givosiran utilizes N-acetylgalactosamine (GalNAc) conjugation for targeted delivery to hepatocytes. This enhances its uptake via the asialoglycoprotein receptor, ensuring a concentrated effect in the liver, the primary site of action for AHP treatment (Debacker et al., 2020).

Clinical Efficacy

  • Reduction in Porphyria Attacks: In clinical trials, givosiran significantly reduced the annualized rate of composite porphyria attacks and improved other outcomes like hemin use and pain, which is the cardinal symptom of AHP. These results underscore its efficacy in reducing the frequency and severity of AHP attacks (Syed, 2021).

Long-term Efficacy and Safety

  • Extended Study Results: Longer-term studies, such as the ENVISION trial, have demonstrated sustained efficacy and safety of givosiran over extended periods. This includes maintained reductions in ALA and PBG levels, decreased hemin use, and improvements in quality of life measures (Kuter et al., 2020).

特性

CAS番号

1639325-43-1

製品名

Givosiran

分子式

C78H139N11O30

分子量

1711.017

IUPAC名

N-[1,3-Bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]-12-[(2R,4R)-4-hydroxy-2-methylpyrrolidin-1-yl]-12-oxododecanamide

InChI

InChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)/t50-,54-,55-,56-,57-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1

InChIキー

RUPXJRIDSUCQAN-PQNNUJSWSA-N

SMILES

O=C(NC(COCCC(NCCCNC(CCCCO[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1NC(C)=O)=O)=O)(COCCC(NCCCNC(CCCCO[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2NC(C)=O)=O)=O)COCCC(NCCCNC(CCCCO[C@@H]3O[C@H](CO)[C@H](O)[C@H](O)[C@H]3NC(C)=O)=O)=O)CCCCCCCCCCC(N4[C@H](C)C[C@@H](O)C4)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Givosiran

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Givosiran
Reactant of Route 2
Reactant of Route 2
Givosiran
Reactant of Route 3
Reactant of Route 3
Givosiran
Reactant of Route 4
Reactant of Route 4
Givosiran
Reactant of Route 5
Givosiran
Reactant of Route 6
Givosiran

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。